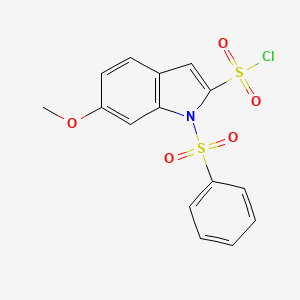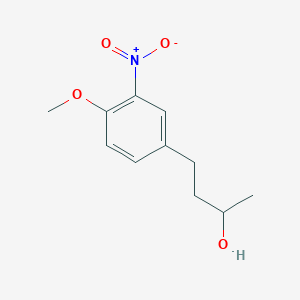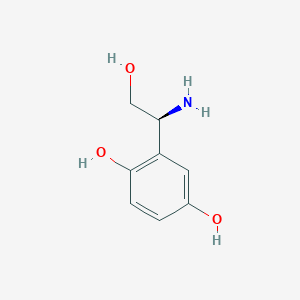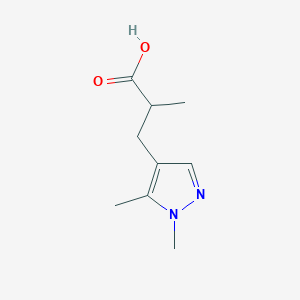
4-(2,5-Dimethylthiophen-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dimethylthiophen-3-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Thiophene, on the other hand, is a five-membered heteroaromatic compound containing a sulfur atom . The combination of these two structures results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylthiophen-3-yl)piperidine typically involves the reaction of 2,5-dimethylthiophene with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed hydrogenation reaction . The reaction conditions often include the use of solvents such as ethanol or methanol and a hydrogen source like hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylthiophen-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine nitrogen or the thiophene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiophene derivatives .
Scientific Research Applications
4-(2,5-Dimethylthiophen-3-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylthiophen-3-yl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, while the thiophene ring can participate in electron transfer reactions. These interactions can modulate biological pathways and result in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- [1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
Uniqueness
4-(2,5-Dimethylthiophen-3-yl)piperidine is unique due to the presence of both the piperidine and thiophene rings. This combination imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings. The thiophene ring, in particular, contributes to its electron-rich nature, making it suitable for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H17NS |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
4-(2,5-dimethylthiophen-3-yl)piperidine |
InChI |
InChI=1S/C11H17NS/c1-8-7-11(9(2)13-8)10-3-5-12-6-4-10/h7,10,12H,3-6H2,1-2H3 |
InChI Key |
PHJUGEUBRSVLCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-[6-(1H-pyrazol-1-yl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13589870.png)
